Cas no 2649069-71-4 (4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline)

4-Fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline is a versatile aromatic isocyanate compound characterized by its reactive isocyanate functional group and dimethylamino substituent. This structure enables its use as a key intermediate in organic synthesis, particularly in the preparation of ureas, carbamates, and other specialty chemicals. The fluorine atom enhances its reactivity and selectivity in cross-coupling reactions, while the dimethylamino group contributes to its solubility and stability in various solvents. Its well-defined molecular architecture makes it suitable for applications in pharmaceuticals, agrochemicals, and advanced material science. The compound is handled under controlled conditions due to the reactivity of the isocyanate group, ensuring optimal performance in synthetic workflows.
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline structure
2649069-71-4 structure
Product name:4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
CAS No:2649069-71-4
MF:C10H11FN2O
MW:194.205545663834
CID:6496677
PubChem ID:117284421

4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
    • EN300-1758401
    • 2649069-71-4
    • Inchi: 1S/C10H11FN2O/c1-13(2)10-4-3-9(11)5-8(10)6-12-7-14/h3-5H,6H2,1-2H3
    • InChI Key: AWVMQIXZCMNSQZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)CN=C=O)N(C)C

Computed Properties

  • Exact Mass: 194.08554114g/mol
  • Monoisotopic Mass: 194.08554114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7Ų
  • XLogP3: 2.9

4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1758401-0.05g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
0.05g
$816.0 2023-09-20
Enamine
EN300-1758401-0.25g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
0.25g
$893.0 2023-09-20
Enamine
EN300-1758401-5.0g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
5g
$2816.0 2023-05-23
Enamine
EN300-1758401-1g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
1g
$971.0 2023-09-20
Enamine
EN300-1758401-0.1g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
0.1g
$855.0 2023-09-20
Enamine
EN300-1758401-1.0g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
1g
$971.0 2023-05-23
Enamine
EN300-1758401-0.5g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
0.5g
$933.0 2023-09-20
Enamine
EN300-1758401-2.5g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
2.5g
$1903.0 2023-09-20
Enamine
EN300-1758401-10g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
10g
$4176.0 2023-09-20
Enamine
EN300-1758401-10.0g
4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline
2649069-71-4
10g
$4176.0 2023-05-23

4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline Related Literature

Additional information on 4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline

Research Briefing on 4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline (CAS: 2649069-71-4) in Chemical Biology and Pharmaceutical Applications

4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline (CAS: 2649069-71-4) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, applications, and mechanistic insights, with a focus on its role as a versatile building block in drug discovery and bioconjugation strategies.

Recent studies highlight the compound's utility as an isocyanate-containing intermediate, enabling covalent modification of biomolecules. A 2023 publication in Journal of Medicinal Chemistry demonstrated its efficacy in targeted protein labeling, leveraging the reactivity of the isocyanate group with nucleophilic residues (e.g., lysine) under physiological conditions. The fluorine substituent was shown to enhance membrane permeability in cellular assays, while the dimethylaniline moiety contributed to spectroscopic detectability.

In oncology applications, researchers have exploited 2649069-71-4 for developing covalent kinase inhibitors. A Nature Chemical Biology study (2024) reported its incorporation into EGFR-targeting probes, where the isocyanate group formed irreversible bonds with non-catalytic cysteine residues, achieving sub-micromolar IC50 values. Structural-activity relationship (SAR) analyses revealed that the para-fluoro position significantly influences target selectivity among kinase family members.

The compound's stability profile has been systematically investigated through accelerated degradation studies (ACS Omega, 2023). Under aqueous conditions (pH 7.4, 37°C), the isocyanate group exhibited a half-life of 8.2 hours, making it suitable for in vitro applications but requiring stabilization strategies for in vivo use. Novel formulations using PEGylation have extended its plasma half-life to 4.7 hours in murine models.

Emerging applications include its use as a linker in antibody-drug conjugates (ADCs), where its structural features enable controlled payload release. Recent patent filings (WO2023/154672) describe derivatives of 2649069-71-4 that maintain conjugation efficiency while reducing systemic toxicity through optimized spacer designs.

Ongoing challenges include improving the compound's metabolic stability and reducing off-target reactivity. A 2024 Chemical Science publication proposed computational models predicting isocyanate reactivity patterns, enabling rational design of next-generation derivatives with enhanced specificity for biological targets.

This compound continues to demonstrate significant potential in chemical biology tool development and targeted therapeutics. Future research directions likely include exploration of its enantiopure forms for chiral recognition applications and further optimization for in vivo imaging probes. The unique combination of spectroscopic properties and covalent reactivity positions 4-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline as a valuable scaffold for multifunctional bioconjugation platforms.

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